
1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and stability. It also involves understanding the compound’s reactivity with other substances .Aplicaciones Científicas De Investigación
Biomedical Research
1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid: and its derivatives have been explored for their potential in biomedical applications. The compound’s structure allows for interaction with various biological targets, leading to its investigation in the development of new therapeutic agents .
Pharmacology
In pharmacology, this compound’s derivatives are being studied for their antileishmanial and antimalarial activities. The ability to synthesize hydrazine-coupled pyrazoles from it has shown promising results in inhibiting the growth of pathogens like Leishmania aethiopica and Plasmodium berghei .
Material Science
The compound’s derivatives, particularly those involving boronic acid esters, are of interest in material science. They can be used in the synthesis of complex molecules and polymers with potential applications in creating new materials .
Environmental Science
Research into the environmental applications of this compound is still in its early stages. However, its derivatives could potentially play a role in environmental remediation processes, such as the detoxification of pollutants or heavy metals .
Agriculture
In the agricultural sector, derivatives of this compound are being explored for their use as potential pesticides or herbicides. The compound’s ability to form stable structures with other molecules makes it a candidate for developing new agrochemicals .
Biochemistry
The compound’s role in biochemistry is significant due to its structural similarity to pyridine and pyrrole, which are key components in many biochemical processes. It is being studied for its potential to mimic or inhibit the function of natural biochemicals .
Medicine
In medicine, the compound is being researched for its therapeutic potential. Its derivatives have shown a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, which could lead to the development of new drugs .
Synthetic Chemistry
The compound is also valuable in synthetic chemistry, where it is used as a building block for the synthesis of various heterocyclic compounds. Its versatility in reactions makes it a useful synthon for creating a wide array of chemical entities .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-4-2-6-13(10)8-9-3-1-5-12-7-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBSHDIWHGYCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462715.png)
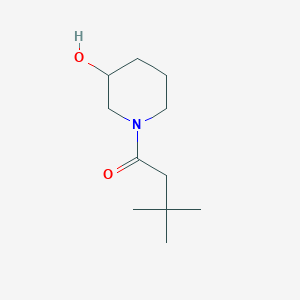
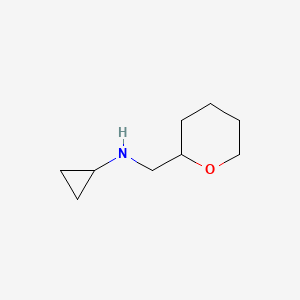
![N-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462722.png)



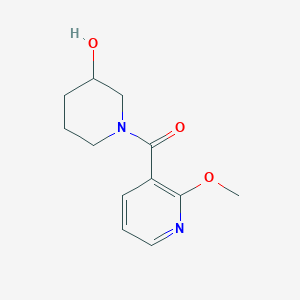
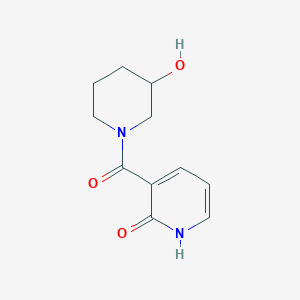
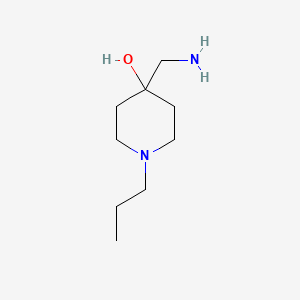
![2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462732.png)